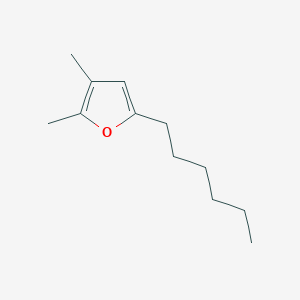

5-Hexyl-2,3-dimethylfuran

CAS No.: 89932-16-1

Cat. No.: VC17303803

Molecular Formula: C12H20O

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89932-16-1 |

|---|---|

| Molecular Formula | C12H20O |

| Molecular Weight | 180.29 g/mol |

| IUPAC Name | 5-hexyl-2,3-dimethylfuran |

| Standard InChI | InChI=1S/C12H20O/c1-4-5-6-7-8-12-9-10(2)11(3)13-12/h9H,4-8H2,1-3H3 |

| Standard InChI Key | LFJNFISKJJMLRT-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC1=CC(=C(O1)C)C |

Introduction

Chemical Structure and Physical Properties

Molecular Characteristics

5-Hexyl-2,3-dimethylfuran (C₁₂H₂₀O) features a furan ring substituted with methyl groups at positions 2 and 3 and a hexyl chain at position 5. Its structure confers increased hydrophobicity compared to shorter-chain analogs like DMF (C₆H₈O) . The hexyl substituent likely elevates the boiling point and reduces water solubility relative to DMF, which has a boiling point of 92–94°C and a density of 0.905 g/mL .

Table 1: Hypothetical Physical Properties of 5-Hexyl-2,3-dimethylfuran vs. 2,5-Dimethylfuran

Synthesis Pathways

Catalytic Hydrogenation of Hexose Derivatives

DMF is synthesized via hydrogenation of 5-hydroxymethylfurfural (HMF) using Cu/Nb₂O₅–Al₂O₃ catalysts, achieving yields >90% . For 5-hexyl-2,3-dimethylfuran, a similar approach could involve:

-

Hexose Isomerization: Conversion of glucose to 5-hexylfurfural using acid catalysts .

-

Hydrogenation: Selective hydrogenation of carbonyl groups with transition metal catalysts (e.g., Pd or Ru) .

-

Alkylation: Introduction of methyl groups via Friedel-Crafts alkylation, though steric hindrance from the hexyl chain may necessitate optimized conditions .

Paal–Knorr Reaction Adaptations

The Paal–Knorr synthesis of pyrroles from 2,5-hexanedione (HD) suggests that HD analogs could serve as precursors for hexyl-substituted furans. Ring-closure reactions involving hexylamines or hexylthiols might yield target structures, though this remains untested.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume